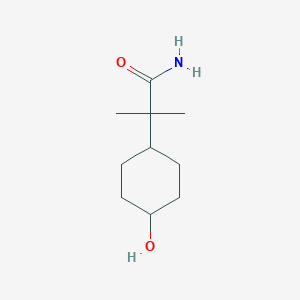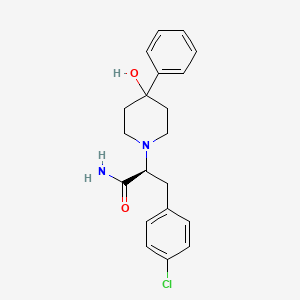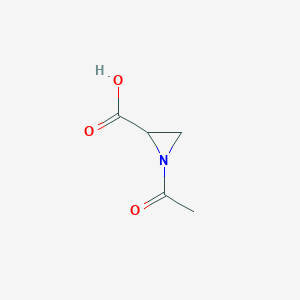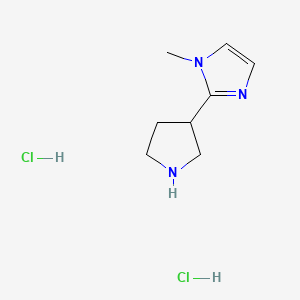![molecular formula C8H7ClN2O2 B13466891 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes in the presence of potassium hydroxide and methanol at 50°C . The resulting intermediate is then subjected to further reactions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
1H-pyrazolo[3,4-c]pyridine: Another heterocyclic compound with a fused ring system but different nitrogen positioning.
Uniqueness: 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H7ClN2O2 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-5-1-2-9-7(5)4-10-6;/h1-4,9H,(H,11,12);1H |
Clave InChI |
URIGDKYZHWZEGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CN=C(C=C21)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)

![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)

![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)




![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)

![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
